![molecular formula C7H14ClF3N2 B13859057 [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2. It is a derivative of cyclohexylhydrazine, where a trifluoromethyl group is attached to the cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of cyclohexylhydrazine with trifluoromethylating agents under controlled conditions. One common method is the reaction of cyclohexylhydrazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylcyclohexanone, while reduction could produce cyclohexylhydrazine derivatives .
Scientific Research Applications
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
[4-(Trifluoromethyl)phenylhydrazine Hydrochloride: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
[4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: Contains a trifluoromethoxy group instead of a trifluoromethyl group
Uniqueness
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to phenyl derivatives. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H14ClF3N2 |
|---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
[4-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h5-6,12H,1-4,11H2;1H |
InChI Key |
STGZFIYHQZTWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
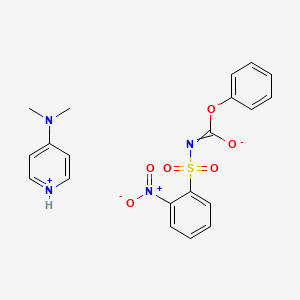
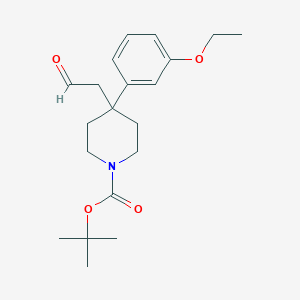
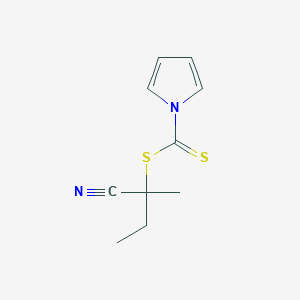
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)


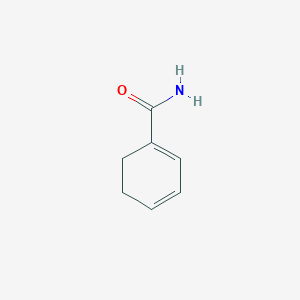
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
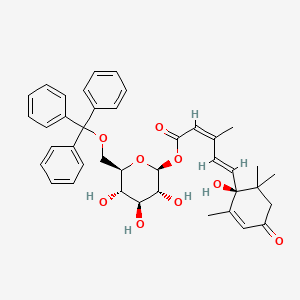
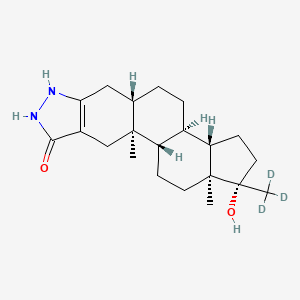
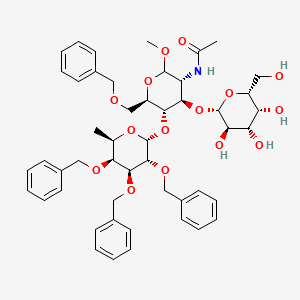
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
